2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene
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Overview
Description
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is an organic semiconductor known for its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene typically involves a series of reactions starting from 3,4-ethylenedioxythiophene. One common method includes the palladium-catalyzed cross-coupling reaction of 2,5-dibromothieno[3,2-B]thiophene with 3-dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . The final product is obtained through a series of bromination and coupling reactions, with a total yield of about 37% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine (I2) or ferric chloride (FeCl3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Iodine (I2), Ferric chloride (FeCl3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic semiconductors.
Medicine: Investigated for use in drug delivery systems and medical diagnostics.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene involves its ability to conduct electricity through the delocalization of electrons along its conjugated polymer backbone. This delocalization is facilitated by the interaction of protons with the nitrogen sites in the polymer chains, resulting in electronic conductivity . The compound can be doped by protonic acid in both solution and solid-state, leading to a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .
Comparison with Similar Compounds
Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high electrical conductivity and used in various electronic applications.
Polyaniline: Another conducting polymer with applications in sensors and electronic devices.
Polyacetylene: One of the earliest discovered conducting polymers, known for its high conductivity when doped with iodine.
Uniqueness
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is unique due to its specific molecular structure, which allows for efficient protonic doping and high electronic conductivity. Its ability to be doped in both solution and solid-state makes it versatile for various applications .
Properties
CAS No. |
174508-33-9 |
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Molecular Formula |
C16H12O4S3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C16H12O4S3/c1-2-12(16-14-10(8-22-16)18-4-6-20-14)23-11(1)15-13-9(7-21-15)17-3-5-19-13/h1-2,7-8H,3-6H2 |
InChI Key |
XLLUGGFGFHVJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=C(S3)C4=C5C(=CS4)OCCO5 |
Origin of Product |
United States |
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